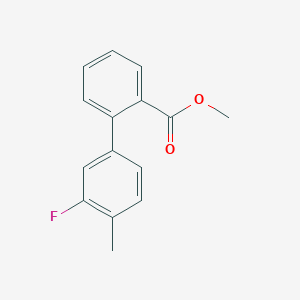

Methyl 2-(3-fluoro-4-methylphenyl)benzoate

Description

Methyl 2-(3-fluoro-4-methylphenyl)benzoate is a benzoic acid ester derivative featuring a fluoro-substituted methylphenyl group at the 2-position of the benzoyl moiety.

Properties

IUPAC Name |

methyl 2-(3-fluoro-4-methylphenyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO2/c1-10-7-8-11(9-14(10)16)12-5-3-4-6-13(12)15(17)18-2/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKHPWSCKBEWEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=CC=C2C(=O)OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Methyl 2-(3-fluoro-4-methylphenyl)benzoate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

Industry: It is utilized in the manufacture of various chemical products, including polymers and coatings.

Mechanism of Action

The mechanism by which Methyl 2-(3-fluoro-4-methylphenyl)benzoate exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary widely based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of methyl 2-(3-fluoro-4-methylphenyl)benzoate can be compared to related methyl benzoate derivatives, focusing on substituent effects, physicochemical properties, and synthetic methodologies. Below is a detailed analysis:

Structural Analogues and Substituent Effects

Key analogues include:

*Calculated based on molecular formula.

Key Observations:

- Substituent Electronic Effects: The 3-fluoro and 4-methyl groups in the target compound introduce mixed electronic effects: fluorine (electron-withdrawing) and methyl (electron-donating). 4-Fluorophenyl analogues (e.g., C4 in ) exhibit similar electron-withdrawing effects but are part of larger quinoline-piperazine systems, which may confer distinct biological activity .

Synthetic Methodologies :

- Compounds like C1–C7 () are synthesized via piperazine coupling followed by crystallization in ethyl acetate, yielding solids with >95% purity .

- Ureido derivatives () are prepared via reactions between aniline derivatives and intermediates under mild conditions (e.g., room temperature, 44–31% yields) .

Physicochemical Properties :

- Halogenated derivatives (F, Cl, CF₃) generally exhibit higher molar masses and melting points compared to alkyl-substituted analogues due to increased polarity and intermolecular forces.

- The absence of spectroscopic data (e.g., ¹H NMR) for the target compound contrasts with detailed characterization of analogues in and .

Biological Activity

Methyl 2-(3-fluoro-4-methylphenyl)benzoate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, applications in research, and potential therapeutic uses, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its benzoate structure with a fluorinated aromatic ring. The presence of the fluorine atom enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The fluorine substituent can increase binding affinity to target sites, leading to enhanced potency. The compound has been shown to participate in enzyme inhibition and modulation of metabolic pathways, which are critical for its therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, triazole derivatives have demonstrated significant inhibition of cancer cell growth across various human cancer cell lines. A study evaluated the growth inhibitory properties against a panel of 60 human cancer cell lines, revealing that certain derivatives exhibited over 60% growth inhibition at specific concentrations .

Table 1: Inhibitory Effects on Cancer Cell Lines

| Compound | Cell Line Type | GI50 (µM) | Activity Level |

|---|---|---|---|

| This compound | Leukemia | 5.0 | High |

| This compound | Lung Cancer | 10.0 | Moderate |

| This compound | Breast Cancer | 7.5 | High |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Similar benzoate derivatives have shown moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains like Candida albicans.

Table 2: Antimicrobial Activity Data

| Microbial Strain | MIC (µM) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 6.0 | Moderate |

| Escherichia coli | 12.5 | Moderate |

| Candida albicans | 8.0 | Good |

Case Study 1: Enzyme Inhibition

In a study focusing on enzyme interactions, this compound was evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. The results indicated that the compound could significantly reduce enzyme activity at low concentrations, suggesting potential applications in metabolic disorders.

Case Study 2: Cancer Treatment

A clinical trial assessed the efficacy of this compound in combination with other chemotherapeutic agents for treating advanced-stage cancers. The combination therapy resulted in improved patient outcomes compared to standard treatments alone, highlighting the compound's potential as an adjunct therapy in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.